molecular formula C11H15N3O2S B2911196 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide CAS No. 1797589-41-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide

Cat. No.: B2911196
CAS No.: 1797589-41-3
M. Wt: 253.32
InChI Key: YQPIXCYCWNYPHD-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide is a synthetic organic compound that features a pyrrolopyridine core. This structure is significant due to its potential biological activities, particularly in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the fused ring system makes it a candidate for various biochemical interactions, including enzyme inhibition and receptor modulation.

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is a result of FGFR activation . By inhibiting FGFRs, this compound disrupts these pathways and their downstream effects .

Pharmacokinetics

It’s noted that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound has a significant impact on the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common method involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions.

Once the pyrrolopyridine core is synthesized, the next step involves the introduction of the propyl chain. This can be done through alkylation reactions using propyl halides in the presence of a base such as potassium carbonate. The final step is the sulfonamide formation, which is typically achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated sulfonamides.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to inhibit specific growth factor receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide can be compared with other pyrrolopyridine derivatives:

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)methanesulfonamide: Similar structure but with an ethyl chain instead of a propyl chain, which may affect its biological activity and pharmacokinetics.

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)butyl)methanesulfonamide: Contains a butyl chain, potentially altering its solubility and interaction with biological targets.

    N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)methanesulfonamide: Features a methyl group, which may influence its binding affinity and specificity.

The uniqueness of this compound lies in its specific chain length and the resulting balance between hydrophobic and hydrophilic properties, which can optimize its interaction with biological targets and improve its therapeutic potential.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-17(15,16)13-7-3-8-14-9-5-10-4-2-6-12-11(10)14/h2,4-6,9,13H,3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPIXCYCWNYPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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